5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound features a triazole ring fused with a quinazoline moiety, which is further substituted with mesitylmethylsulfanyl, dimethoxy, and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzohydrazide derivatives with mesitylmethylsulfanyl-substituted aldehydes in the presence of an acid catalyst. The reaction mixture is then subjected to cyclization using triethyl orthoformate to yield the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups, thereby modifying the compound’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and quinazoline moieties enable it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazoloquinazoline derivative with similar structural features but different substituents, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with a fused pyrazole and pyrimidine ring system, known for its anticancer and antimicrobial properties.
2-Hetaryl[1,2,4]triazolo[1,5-c]quinazoline: A variant with different heteroaryl substituents, exhibiting unique pharmacological activities.
Uniqueness
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of mesitylmethylsulfanyl and dimethoxy groups enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-12-7-13(2)17(14(3)8-12)11-29-22-24-18-10-20(28-6)19(27-5)9-16(18)21-23-15(4)25-26(21)22/h7-10H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJETREAHLSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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